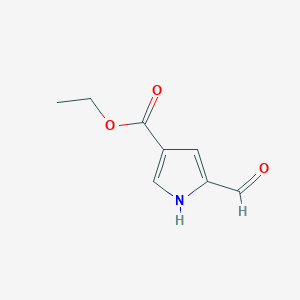

ethyl 5-formyl-1H-pyrrole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

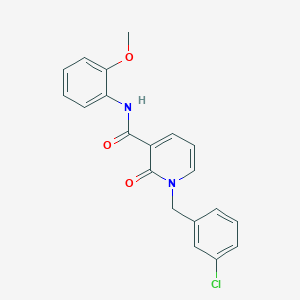

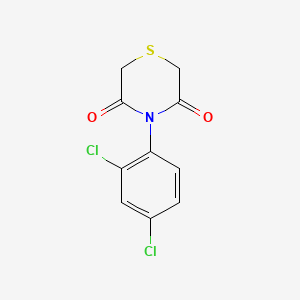

Ethyl 5-formyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C8H9NO3 . It is a solid substance and is used in various chemical reactions due to its versatile polyfunctional building block .

Molecular Structure Analysis

The molecular structure of this compound can be determined by single-crystal X-ray diffraction analysis . The compound is known to form various intermolecular interactions, which can be studied using Hirshfeld surface analysis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 167.16 . It is a solid substance with a predicted density of 1.173±0.06 g/cm3 . The compound has a predicted boiling point of 358.4±42.0 °C and a flashing point of 170.5°C .Applications De Recherche Scientifique

1. Nuclear Magnetic Resonance Conformational Studies

Ethyl 5-formylpyrrole-2-carboxylate has been studied for its variations in NMR spectra with temperature, helping determine activation parameters and the influence of substituents on its spectrum (Farnier & Drakenberg, 1975).

2. Synthesis and Molecular Structure Analysis

This compound has been utilized in the synthesis of various derivatives, such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, characterized by different spectroscopic methods and quantum chemical calculations (Singh et al., 2013).

3. Formation of Bioactive Compounds

Ethyl 5-formyl-1H-pyrrole-3-carboxylate is a key substrate in the synthesis of new derivatives with potential antimicrobial properties, such as those explored in the design of compounds with anti-staphylococcus activity (Biointerface Research in Applied Chemistry, 2020).

4. Applications in Organic Synthesis

The compound plays a role in the solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates under microwave irradiation, demonstrating its versatility in organic synthesis techniques (Khajuria, Saini & Kapoor, 2013).

5. Role in Formal Syntheses of Bioactive Pyrroles

It serves as a building block in the formal synthesis of bioactive pyrroles, like lycogarubin C and lamellarin G trimethyl ether, highlighting its utility in the synthesis of biologically active natural products (Gupton et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 5-formyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-7(5-10)9-4-6/h3-5,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYIMLQKEZGXAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2665924.png)

![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-ynamide](/img/structure/B2665928.png)

![4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide](/img/structure/B2665941.png)